molecular formula C12H16ClNO2 B1325515 Hexyl 2-chloroisonicotinate CAS No. 898784-90-2

Hexyl 2-chloroisonicotinate

Cat. No. B1325515
M. Wt: 241.71 g/mol
InChI Key: SCLCYDPONNYKSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Hexyl 2-chloroisonicotinate is C12H16ClNO2 and it has a molecular weight of 241.71 g/mol. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .


Physical And Chemical Properties Analysis

Hexyl 2-chloroisonicotinate has a molecular weight of 241.71 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Application in Food Safety

Hexyl 2-chloroisonicotinate has been explored in the context of food safety. For example, compounds like hexanal and hexyl acetate have been studied for their antimicrobial activity and potential use in extending the shelf life and improving the hygienic safety of minimally processed foods. These compounds show significant inhibitory effects against pathogen microorganisms such as E. coli, S. enteritidis, and L. monocytogenes (Lanciotti et al., 2003).

Electrochemical Studies

The electroreduction of 2-chloroisonicotinic acid has been examined in mercury electrodes. This research contributes to the understanding of the electrochemical behavior of such compounds, which is crucial for various scientific and industrial applications (Montoya & Mellado, 2008).

Material Science Applications

Hexyl derivatives, such as poly(3-hexylthiophene), have been used in material science, particularly in the development of field-effect transistors. Research has shown that using different solvents can significantly improve the field-effect mobilities, which is key for electronic applications (Chang et al., 2004).

Nanoparticle Technology

In the field of oral medicine, nanoparticles of compounds like chlorhexidine, which shares structural similarities with hexyl 2-chloroisonicotinate, have been developed for controlled and sustained topical delivery. This technology can potentially be applied to similar compounds for targeted drug delivery and prolonged medicinal effect (Garner & Barbour, 2015).

Solar Cell Research

Research involving chlorophyll derivatives, including those with hexyl groups, has shown potential in the development of efficient dye-sensitized solar cells. Such studies contribute to the advancement of renewable energy technologies (Li et al., 2019).

Safety And Hazards

While the specific safety data sheet for Hexyl 2-chloroisonicotinate was not found, it’s important to handle all chemicals with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

properties

IUPAC Name

hexyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-3-4-5-8-16-12(15)10-6-7-14-11(13)9-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLCYDPONNYKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642146
Record name Hexyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 2-chloroisonicotinate

CAS RN

898784-90-2
Record name Hexyl 2-chloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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